1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine
CAS No.: 898650-85-6
Cat. No.: VC21372298
Molecular Formula: C18H20BrFN2O3S
Molecular Weight: 443.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898650-85-6 |
|---|---|
| Molecular Formula | C18H20BrFN2O3S |
| Molecular Weight | 443.3g/mol |
| IUPAC Name | 1-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
| Standard InChI | InChI=1S/C18H20BrFN2O3S/c1-13-11-16(19)17(25-2)12-18(13)26(23,24)22-9-7-21(8-10-22)15-5-3-14(20)4-6-15/h3-6,11-12H,7-10H2,1-2H3 |
| Standard InChI Key | GBKRYMFTPDFQFM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC)Br |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC)Br |
Introduction
Synthesis
The synthesis of 1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine would likely involve several steps:
-
Preparation of the Benzenesulfonyl Chloride: This involves converting the corresponding benzene derivative into its sulfonyl chloride form using chlorosulfonic acid.
-
Reaction with Piperazine: The sulfonyl chloride reacts with piperazine to form the sulfonamide linkage.
-
Introduction of the Fluorophenyl Group: This could involve alkylation or arylation reactions depending on the starting materials.
Biological Activities
While specific biological activities of 1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine are not documented, compounds with similar structures have shown potential in various therapeutic areas:
-
Pharmacological Effects: Piperazine derivatives are known for their roles in central nervous system disorders, antiviral, and anticancer applications.
-
Toxicity and Safety: As with many organic compounds, thorough toxicity studies would be necessary to assess safety.
Research Findings and Applications
Given the lack of direct research on this compound, we look at related compounds for insights:
-
Piperazine Derivatives: These are widely studied for their pharmacological properties, including antipsychotic, antidepressant, and anti-inflammatory activities.
-
Sulfonyl Compounds: These have been explored for their antimicrobial and anticancer potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume